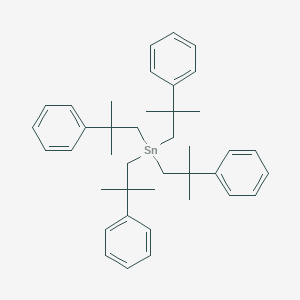
Tetrakis(2-methyl-2-phenylpropyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(2-methyl-2-phenylpropyl)stannane: is a chemical compound with the molecular formula C40H52Sn and a molecular weight of 651.5 g/mol It is a derivative of stannane, where the tin atom is bonded to four 2-methyl-2-phenylpropyl groups
準備方法
Synthetic Routes and Reaction Conditions: Tetrakis(2-methyl-2-phenylpropyl)stannane can be synthesized through the reaction of tin tetrachloride with 2-methyl-2-phenylpropylmagnesium chloride . The reaction typically involves the following steps:
- Preparation of 2-methyl-2-phenylpropylmagnesium chloride by reacting 2-methyl-2-phenylpropyl chloride with magnesium in anhydrous ether.
- Addition of tin tetrachloride to the prepared Grignard reagent under controlled temperature conditions.
- Purification of the resulting product through recrystallization or other suitable methods.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
化学反応の分析
Types of Reactions: Tetrakis(2-methyl-2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other tin-containing compounds.
Reduction: It can be reduced under specific conditions to yield different tin-based products.
Substitution: The 2-methyl-2-phenylpropyl groups can be substituted with other functional groups through appropriate reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of tin-containing compounds with different functional groups.
科学的研究の応用
Chemistry: Tetrakis(2-methyl-2-phenylpropyl)stannane is used as a precursor in the synthesis of other organotin compounds
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialized materials, coatings, and as a catalyst in various chemical processes.
作用機序
The mechanism by which stannane, tetrakis(2-methyl-2-phenylpropyl)- exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The tin atom, bonded to four 2-methyl-2-phenylpropyl groups, can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact molecular targets and pathways would depend on the specific application and reaction conditions.
類似化合物との比較
- Stannane, tetrakis(2-methylpropyl)-
- Stannane, tetrakis(2-phenylpropyl)-
- Stannane, tetrakis(2-methyl-2-phenylethyl)-
Comparison: Tetrakis(2-methyl-2-phenylpropyl)stannane is unique due to the presence of both methyl and phenyl groups on the propyl chain. This structural feature can influence its reactivity and potential applications compared to similar compounds. For example, the presence of the phenyl group can enhance the compound’s stability and reactivity in certain chemical reactions, making it more suitable for specific applications in catalysis and material science.
特性
CAS番号 |
1262-78-8 |
|---|---|
分子式 |
C40H52Sn |
分子量 |
651.5 g/mol |
IUPAC名 |
tetrakis(2-methyl-2-phenylpropyl)stannane |
InChI |
InChI=1S/4C10H13.Sn/c4*1-10(2,3)9-7-5-4-6-8-9;/h4*4-8H,1H2,2-3H3; |
InChIキー |
HFCIGWLFXFUKOG-UHFFFAOYSA-N |
SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
1262-78-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


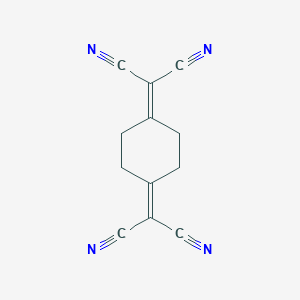
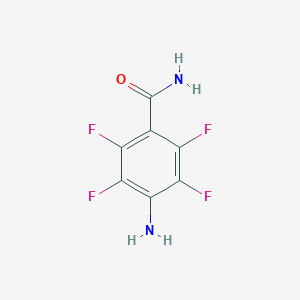
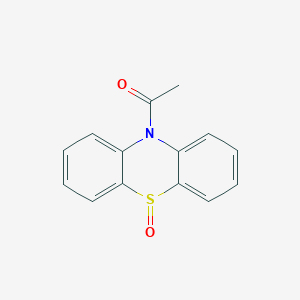
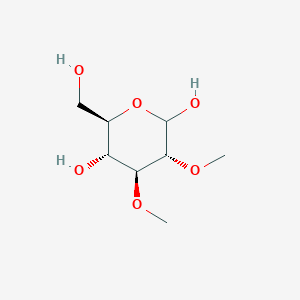

![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
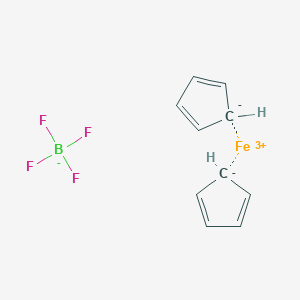
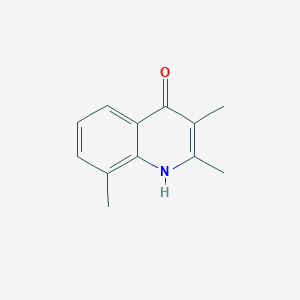
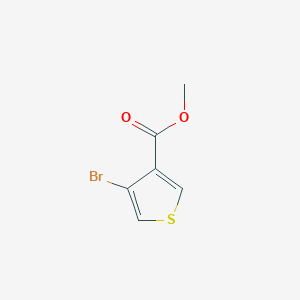
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
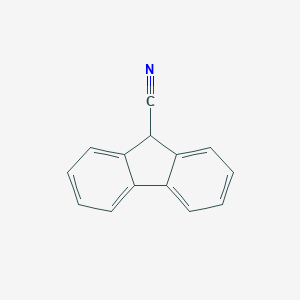
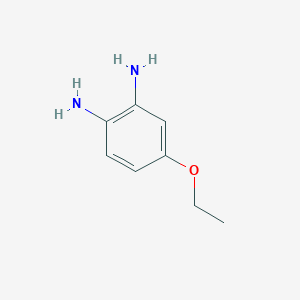
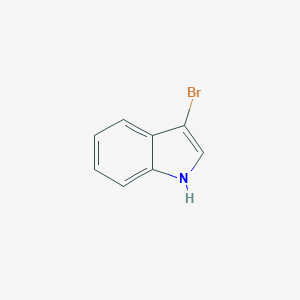
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
